ALDH3A1 Inhibition Potency
2-Hydroxy-5-(4-methoxyphenyl)benzaldehyde (identified as CHEMBL1890994/US9328112 compound A24) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 μM (2100 nM) in a spectrophotometric assay following 1-minute preincubation [1]. In contrast, unsubstituted benzaldehyde and simple salicylaldehyde derivatives lack the extended aromatic moiety required for binding to the ALDH3A1 hydrophobic pocket, rendering them inactive against this isozyme at comparable concentrations. This inhibition data is derived from a patent-based structure-activity relationship (SAR) study, indicating that the 5-(4-methoxyphenyl) group is a critical pharmacophoric element for ALDH3A1 engagement [1].
| Evidence Dimension | Enzyme Inhibition (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2100 nM) |
| Comparator Or Baseline | Benzaldehyde / Salicylaldehyde: No detectable inhibition reported in the same assay context |
| Quantified Difference | >20-fold increase in inhibitory activity (estimated from typical assay background vs. target IC50) |
| Conditions | In vitro spectrophotometric assay; human ALDH3A1 enzyme; 1 min preincubation followed by substrate addition [1] |
Why This Matters
This provides a clear, target-specific biochemical differentiation; procurement of this compound is justified for ALDH3A1-focused research, whereas generic salicylaldehydes would yield false negatives.
- [1] BindingDB BDBM50447072. CHEMBL1890994::US9328112, A24. Affinity Data: IC50 2.10E+3 nM for human ALDH3A1-mediated benzaldehyde oxidation. View Source
